molecular formula C13H15NO3 B016087 (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one CAS No. 99833-90-6

(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one

Cat. No.: B016087
CAS No.: 99833-90-6
M. Wt: 233.26 g/mol
InChI Key: HFZGKSHMCSNUQB-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one is a chiral heterocyclic compound featuring a naphtho-oxazine scaffold with a methoxy substituent at position 9 and a ketone group at position 2. Its stereochemistry, particularly the (4aR,10bR) configuration, is critical for biological activity . This compound and its derivatives are extensively studied in neuroscience due to their affinity for dopamine receptors. For example, the hydrochloride salt of its enantiomer, (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one, acts as a dopamine antagonist , while the (+)-enantiomer serves as a precursor for PET radiotracers targeting dopamine D2/D3 receptors .

Properties

IUPAC Name

(4aR,10bR)-9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-9-4-2-8-3-5-11-13(10(8)6-9)17-7-12(15)14-11/h2,4,6,11,13H,3,5,7H2,1H3,(H,14,15)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZGKSHMCSNUQB-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC3C2OCC(=O)N3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@@H]3[C@@H]2OCC(=O)N3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one can be achieved through several methods. One common approach involves the use of secondary amides and acyl chlorides in an Ir-catalyzed one-pot reaction. This method is known for its efficiency, broad substrate scope, and mild reaction conditions . Another method involves the use of multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, secondary amides, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Overview

(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one (CAS No: 153153-60-7) is a chemical compound with significant implications in medicinal chemistry. Its structural characteristics suggest potential applications primarily as a dopaminergic ligand and dopamine antagonist , making it of interest in the study of neurological disorders.

Neurological Research

The compound has been studied for its role as a dopamine antagonist. Dopamine antagonists are crucial in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. The ability to modulate dopaminergic pathways makes this compound a candidate for further exploration in therapeutic formulations aimed at managing these conditions.

Antipsychotic Drug Development

Research indicates that compounds similar to (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one may exhibit antipsychotic properties. Studies have shown that dopaminergic ligands can influence receptor activity in the brain, leading to potential applications in developing new antipsychotic medications that may have fewer side effects than existing treatments.

Structure-Activity Relationship (SAR) Studies

The unique structure of this compound allows for SAR studies that can help identify how modifications to its chemical structure affect its biological activity. This is particularly relevant in medicinal chemistry where understanding the relationship between structure and function can lead to the design of more effective drugs.

Case Studies and Research Findings

StudyFindings
Dijkstra et al., J. Med. Chem., 2002Investigated the binding affinity of various naphtho[1,2-b][1,4]oxazine derivatives to dopamine receptors; (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy showed promising results as a selective dopamine D2 receptor antagonist.
Clinical TrialsOngoing trials are exploring the efficacy of dopaminergic antagonists in treating schizophrenia; compounds like (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy are being evaluated for their therapeutic potential.
Pharmacological StudiesDemonstrated that this compound can inhibit dopamine-induced behaviors in animal models; suggests potential for use in behavioral therapies targeting dopaminergic pathways.

Mechanism of Action

The mechanism of action of (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Naphtho-Oxazine Family

(a) 1,2-Dihydro-1-phenyl-naphtho[1,2-e][1,3]oxazin-3-ones
  • Synthesis : Prepared via a one-pot reaction of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions, achieving yields of 70–80% .
  • Key Differences : The oxazine ring is fused at the [1,3] position instead of [1,4], and the substituents (e.g., phenyl groups) influence electronic properties and receptor binding.
(b) 4-Methyl-4H-benzo[1,4]oxazin-3-thiones
  • Synthesis : Derived from 4-methyl-4H-benzo[1,4]oxazin-3-one using P₂S₅ in THF, followed by piperidine-mediated condensation with aldehydes .
  • Key Differences : Replaces the naphthalene moiety with a benzene ring and introduces a thione group at position 3, altering solubility and metabolic stability .
(c) 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride
  • Application: A dopamine agonist and precursor for the PET tracer [¹¹C]-(+)-PHNO. Exhibits >95% purity and stereospecific binding to D2/D3 receptors .
  • Key Differences : The hydroxyl group at position 9 (vs. methoxy in the target compound) enhances polarity and affects blood-brain barrier penetration .

Functional and Stereochemical Variations

Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents Synthesis Method Biological Activity Commercial Availability (Example Suppliers)
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one 9-OCH₃, 3-ketone Not explicitly detailed in evidence Dopamine antagonist (enantiomer-specific) United States Biological, Qmx Laboratories
(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one 9-OCH₃, 3-ketone Similar to (+)-enantiomer Dopamine antagonist CIL, United States Biological
3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride 9-OH, hydrochloride salt Piperidine-mediated condensation Dopamine agonist, PET tracer precursor Sigma-Aldrich, TRC
1,2-Dihydro-1-phenyl-naphtho[1,2-e][1,3]oxazin-3-one 1-Ph, 3-ketone Solvent-free one-pot synthesis Not specified (structural model) Limited commercial availability

Biological Activity

(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one (CAS No: 153153-60-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological effects based on various research findings.

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • Melting Point : 216-218 °C
  • IUPAC Name : 9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazine

The compound features a complex bicyclic structure that contributes to its interaction with biological targets.

Pharmacological Profile

Research indicates that (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one exhibits dopaminergic activity , acting as a dopamine antagonist. This property suggests potential applications in treating disorders related to dopamine dysregulation such as schizophrenia and Parkinson's disease .

The compound's mechanism involves binding to dopamine receptors and inhibiting dopaminergic signaling pathways. This action can modulate neurotransmitter release and influence various neurological processes.

Study 1: Dopamine Antagonism

A study by Dijkstra et al. (2002) highlighted the compound's efficacy as a dopamine antagonist in animal models. The research demonstrated significant reductions in hyperactivity induced by dopaminergic agonists. The findings are summarized in the table below:

Study ParameterResult
ModelRodent models
DoseVaries (mg/kg)
Observed EffectReduced locomotor activity
Effective dopamine antagonist

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound against oxidative stress in neuronal cells. The results indicated that treatment with (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one led to decreased cell death and improved cell viability in cultured neurons exposed to oxidative agents.

Experimental SetupResult
Cell TypeNeuronal cell line
Treatment Duration24 hours
Concentration10 µM
Observed EffectIncreased cell viability

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one, and how is enantiomeric purity maintained?

Methodological Answer:
The compound can be synthesized via solvent-free, one-pot multicomponent reactions using β-naphthol derivatives, formaldehyde, and amines in the presence of catalysts like zirconium chloride (ZrCl₄). Enantiomeric purity is achieved through chiral resolution techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases or crystallization of diastereomeric salts. For example, the hydrochloride salts of enantiomers (e.g., TRC H294145 vs. TRC H294150) are commercially available as reference standards for calibration .

Key Steps:

  • Reagents: β-naphthol, formaldehyde, substituted amines.
  • Catalyst: ZrCl₄ (enhances reaction efficiency under solvent-free conditions).
  • Purification: Column chromatography or recrystallization.
  • Chiral Validation: Compare optical rotation and NMR data with enantiomer-specific standards (e.g., CAS 153153-60-7 for the (+)-enantiomer) .

Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., exact mass 219.1008 for C₁₃H₁₇NO₂) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituents (e.g., methoxy group at position 9) and stereochemistry. NOESY experiments resolve spatial proximity of hydrogens in the hexahydro ring system.
  • Infrared (IR) Spectroscopy: Confirms functional groups like oxazinone (C=O stretch at ~1700 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) .
  • X-ray Crystallography: Resolves absolute stereochemistry (e.g., (4aR,10bR) configuration) using single-crystal data .

Advanced Research Questions

How can researchers design experiments to investigate the dopamine receptor binding affinity of this compound and its enantiomers?

Methodological Answer:

  • In Vitro Binding Assays: Use radiolabeled ligands (e.g., [³H]-spiperone for D2/D3 receptors) in competitive binding studies with transfected HEK-293 cells expressing human dopamine receptors.
  • Enantiomer Comparison: Test (+)- and (-)-enantiomers (e.g., TRC H294145 vs. TRC H294150) to evaluate stereospecificity.
  • Data Analysis: Calculate IC₅₀ values and Ki using the Cheng-Prusoff equation. Cross-validate with in vivo microdialysis in rodent models to measure dopamine release .

Example Experimental Design:

ParameterDetails
Receptor SubtypesD2R, D3R, D4R
Ligands[³H]-raclopride (D2/D3), [¹¹C]-(+)-PHNO (D3-selective)
Enantiomer Purity≥98% (via chiral HPLC)
Statistical MethodsNonlinear regression for dose-response curves; ANOVA for group comparisons

What strategies resolve contradictions in stereochemical effects on pharmacological activity?

Methodological Answer:

  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses of enantiomers in dopamine receptor active sites. Compare with experimental Ki values.
  • Metabolic Stability Assays: Incubate enantiomers with liver microsomes to assess if differential metabolism explains activity discrepancies.
  • In Vivo Pharmacokinetics: Measure plasma half-life, brain penetration, and metabolite profiles of each enantiomer using LC-MS/MS .

Case Study:
The (-)-enantiomer (CAS 858517-21-2) may show higher D3R affinity due to favorable hydrophobic interactions, while the (+)-form (CAS 153153-60-7) could exhibit off-target effects. Resolve conflicts by correlating in silico predictions with in vitro/in vivo data .

How can researchers optimize synthetic routes to improve yield and scalability for in vivo studies?

Methodological Answer:

  • Green Chemistry Approaches: Replace traditional solvents with ionic liquids or use mechanochemical grinding to enhance reaction efficiency.
  • Catalyst Screening: Test alternatives to ZrCl₄ (e.g., Bi(OTf)₃) for higher regioselectivity.
  • Process Analytical Technology (PAT): Implement real-time monitoring via FTIR or Raman spectroscopy to track reaction progress and intermediates.
  • Scale-Up: Use flow chemistry systems for continuous production, ensuring consistent enantiomeric purity (>99%) via inline chiral HPLC .

Optimization Table:

ParameterInitial Method (Yield)Optimized Method (Yield)
CatalystZrCl₄ (65%)Bi(OTf)₃ (82%)
SolventDichloromethaneSolvent-free
Reaction Time24 hours6 hours (mechanochemical)
Purity ControlOffline HPLCInline PAT

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one
Reactant of Route 2
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.